molecular formula C11H14FNO2 B13064175 (2-Fluoro-pyridin-4-YL)-acetic acid tert-butyl ester

(2-Fluoro-pyridin-4-YL)-acetic acid tert-butyl ester

Cat. No.: B13064175
M. Wt: 211.23 g/mol
InChI Key: YTKKZTNEZHJVHL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-fluoropyridin-4-yl)acetate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-fluoropyridin-4-yl)acetate typically involves the esterification of 2-(2-fluoropyridin-4-yl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-(2-fluoropyridin-4-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-fluoropyridin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-fluoropyridin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(2-fluoropyridin-4-yl)acetic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(2-chloropyridin-4-yl)acetate
  • Tert-butyl 2-(2-bromopyridin-4-yl)acetate
  • Tert-butyl 2-(2-iodopyridin-4-yl)acetate

Uniqueness

Tert-butyl 2-(2-fluoropyridin-4-yl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable intermediate in drug development .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

tert-butyl 2-(2-fluoropyridin-4-yl)acetate

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3

InChI Key

YTKKZTNEZHJVHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=NC=C1)F

Origin of Product

United States

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